molecular formula C16H16N4O B5533661 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea

Cat. No.: B5533661
M. Wt: 280.32 g/mol
InChI Key: DNLYTMAXKPDDDM-UHFFFAOYSA-N
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Description

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic molecule composed of a benzene ring fused to an imidazole ring.

Preparation Methods

The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring. This is followed by the reaction with phenyl isocyanate to introduce the phenylurea moiety . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The phenylurea moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(18-12-6-2-1-3-7-12)17-11-10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLYTMAXKPDDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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